N-(4-iodophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
CAS No.: 303033-69-4
Cat. No.: VC6107991
Molecular Formula: C16H13IN2O2S
Molecular Weight: 424.26
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 303033-69-4 |
---|---|
Molecular Formula | C16H13IN2O2S |
Molecular Weight | 424.26 |
IUPAC Name | N-(4-iodophenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide |
Standard InChI | InChI=1S/C16H13IN2O2S/c17-10-5-7-11(8-6-10)18-15(20)9-14-16(21)19-12-3-1-2-4-13(12)22-14/h1-8,14H,9H2,(H,18,20)(H,19,21) |
Standard InChI Key | ICZVSUMEKOYLMV-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)I |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture
The compound features a 1,4-benzothiazine backbone fused to an acetamide group substituted with a 4-iodophenyl moiety. Key structural attributes include:
The benzothiazine ring system (a benzene fused to a thiazine heterocycle) is partially saturated at the 3,4-positions, with a ketone group at position 3. The acetamide side chain at position 2 links to a para-iodinated phenyl group, introducing steric and electronic effects critical for biological interactions.
Predicted Physicochemical Properties
Computational data from PubChem Lite reveals the following properties:
Property | Value |
---|---|
Molecular Weight | 424.25 g/mol |
Predicted logP | 4.82 (similar to ) |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 5 |
Polar Surface Area | 47.99 Ų |
Collision Cross Section (CCS) values for common adducts are predicted as:
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]+ | 424.98152 | 183.1 |
[M+Na]+ | 446.96346 | 187.8 |
[M-H]- | 422.96696 | 180.8 |
These metrics suggest moderate lipophilicity and compatibility with mass spectrometry-based analytical workflows.
Synthetic Pathways and Methodologies
General Synthesis of 1,4-Benzothiazine Derivatives
The synthesis of 1,4-benzothiazines typically begins with 2-aminothiophenol as a precursor. A seminal route involves:
-
Condensation with Maleic Anhydride: Reacting 2-aminothiophenol with maleic anhydride forms an intermediate o-mercaptomaleanilic acid, which cyclizes to yield the benzothiazine core .
-
Functionalization: Subsequent reactions with substituted anilines or aryl halides introduce side chains. For example, Gajbhiye and Goel (2013) synthesized analogous N-aryl acetamides by treating the benzothiazine-acetic acid intermediate with thionyl chloride, followed by coupling with aryl amines .
Adaptation for Iodophenyl Derivative
To synthesize N-(4-iodophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide, the following steps are inferred:
-
Formation of Benzothiazine-Acetic Acid:
-
Chlorination: Conversion to an acid chloride using thionyl chloride ():
-
Amidation with 4-Iodoaniline:
This pathway mirrors methods used for bromophenyl analogs, substituting 4-bromoaniline with 4-iodoaniline to introduce the iodine substituent.
Analytical and Computational Data
Mass Spectrometry Signatures
Key adducts and their mass-to-charge () ratios include:
-
[M+H]+: 424.98152
-
[M+Na]+: 446.96346
-
[M-H]-: 422.96696
These values assist in compound identification via LC-MS/MS platforms.
Tandem MS Fragmentation Patterns
While experimental data is lacking, in silico tools predict cleavage at:
-
The acetamide C-N bond, yielding fragments at 177 (benzothiazine) and 247 (iodophenylacetamide).
-
The thiazine ring, generating sulfur-containing ions.
Challenges and Future Directions
Knowledge Gaps
-
Synthetic Optimization: Yield improvements for iodophenyl incorporation are needed, as iodine’s steric bulk may hinder coupling reactions.
-
Biological Screening: No published studies evaluate this compound’s antimicrobial, anticancer, or anti-inflammatory efficacy.
-
Toxicological Profile: Halogenated compounds often exhibit hepatotoxicity; safety assessments are critical.
Research Opportunities
-
Structure-Activity Relationship (SAR) Studies: Modifying the iodine position or substituting it with other halogens (e.g., Br, Cl) could optimize bioactivity.
-
Targeted Drug Delivery: Leveraging iodine’s radio-opacity for theranostic applications in imaging-guided therapy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume